molecular formula C12H14FNO2 B2468131 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one CAS No. 1342368-96-0

2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B2468131
CAS No.: 1342368-96-0
M. Wt: 223.247
InChI Key: TYOIMCMCGQYYBH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a fluorinated ketone derivative featuring a 4-fluorophenyl group attached to an ethanone backbone, which is further substituted with a 3-hydroxypyrrolidine ring.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)7-12(16)14-6-5-11(15)8-14/h1-4,11,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOIMCMCGQYYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Fluorophenyl Intermediate:

    Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the hydroxypyrrolidine intermediate under conditions that promote the formation of the ethanone linkage. This can be achieved using reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on biological systems.

    Industrial Applications: It is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the hydroxypyrrolidinyl group may influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Notable Features
Target Compound Ethanone + 4-fluorophenyl 3-hydroxypyrrolidine ~235.3 (estimated) Hydroxyl group for H-bonding
1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one Ethanone + 3-fluorophenyl Azepane (7-membered ring) 235.30 Larger ring; no hydroxyl group
(Z)-2-(3-Benzyl)benzo[d]thiazol-2-ylidene-... Ethanone + 4-fluorophenyl Benzothiazole Not provided Planar aromatic system
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol...) Ethanone + 4-chlorophenyl 4-methylpyrazole Not provided Chlorine substituent; heterocyclic
Compound 4 (Indazole derivative) Ethanone + 4-fluorophenyl 3-amino-5-(pyridin-4-yl)-indazole Not provided Nitrogen-rich heterocycle

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group offers electronegativity and metabolic stability compared to 4-chlorophenyl analogs (e.g., ), which may exhibit higher lipophilicity .
  • Hydroxypyrrolidine vs.
  • Heterocyclic Substituents : Compounds with benzothiazole () or indazole () groups prioritize aromatic stacking interactions, whereas the target compound’s hydroxypyrrolidine may favor target-specific binding via hydroxyl interactions .

Biological Activity

2-(4-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C13H16FNO
  • Molecular Weight : 221.28 g/mol
  • CAS Number : 134156835

This compound features a fluorophenyl group attached to a pyrrolidine derivative, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may function as inhibitors of key enzymes involved in neurotransmission and metabolic pathways. Specifically, the presence of the hydroxypyrrolidine moiety suggests potential interactions with acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are vital in various physiological processes.

Acetylcholinesterase Inhibition

A study highlighted the significance of phenolic compounds in inhibiting AChE, which is essential for regulating acetylcholine levels in the nervous system. Compounds structurally related to this compound have shown promising AChE inhibitory activity with Ki values in the nanomolar range, indicating strong binding affinity .

Carbonic Anhydrase Inhibition

Inhibitors targeting carbonic anhydrases have therapeutic potential in treating conditions such as glaucoma and epilepsy. The compound's structure suggests it could exhibit similar inhibitory effects on human CA isoforms, potentially leading to novel treatments .

Biological Activity Data

Biological Activity Value Reference
AChE Inhibition Ki22.13 ± 1.96 nM
CA I Inhibition Ki8.61 ± 0.90 nM
CA II Inhibition Ki8.76 ± 0.84 nM

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds similar to this compound in models of Alzheimer's disease. The results indicated that these compounds could reduce oxidative stress and improve cognitive function by inhibiting AChE, thus enhancing cholinergic transmission.

Case Study 2: Anticonvulsant Activity

Another research effort focused on the anticonvulsant properties of related compounds, demonstrating that they could effectively reduce seizure activity in animal models through modulation of neurotransmitter systems, likely involving GABAergic pathways alongside AChE inhibition.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
14-Fluorobenzaldehyde, 3-hydroxypyrrolidine, DCM, RT, 12h65–75
2NaBH4 reduction (if intermediate alcohol)80–85

Basic: How can spectroscopic techniques confirm the compound’s structure?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, doublet for fluorophenyl), pyrrolidine protons (δ 3.0–3.5 ppm for N–CH2), and hydroxyl proton (δ 1.5–2.5 ppm, broad) .
    • ¹³C NMR : Ketone carbonyl (δ 205–210 ppm), fluorophenyl carbons (δ 115–165 ppm) .
  • IR : Strong C=O stretch (~1700 cm⁻¹), O–H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 263.3 (C₁₃H₁₄FNO₂) .

Advanced: What crystallographic challenges arise, and how can SHELXL resolve them?

Answer:

  • Challenges : Low crystal quality, twinning, or weak diffraction due to flexible pyrrolidine moiety .
  • Solutions :
    • Data collection : High-resolution synchrotron radiation improves data quality .
    • Refinement : SHELXL’s robust algorithms handle disorder (e.g., hydroxyl group orientation) via PART and DFIX commands .
    • Validation : Check R-factor (<0.05) and goodness-of-fit (~1.0) .

Q. Table 2: Example Crystallographic Parameters

ParameterValueSource
Space groupP2₁/c
R-factor0.053
Data-to-parameter ratio16.8

Advanced: How does the 3-hydroxypyrrolidine moiety influence bioactivity?

Answer:

  • Hydrogen bonding : The hydroxyl group enhances binding to targets (e.g., enzymes) via polar interactions .
  • Solubility : Improves aqueous solubility compared to non-hydroxylated analogs, aiding pharmacokinetics .
  • Case study : Analogous compounds with pyrrolidine show antiviral activity by inhibiting viral proteases .

Basic: What safety precautions are recommended?

Answer:

  • Handling : Use gloves/eye protection; avoid inhalation (standard lab precautions) .
  • Storage : Inert atmosphere, desiccated at –20°C to prevent hydrolysis .
  • Disposal : Follow EPA guidelines for halogenated waste .

Advanced: What computational methods predict pharmacokinetics?

Answer:

  • Molecular docking (AutoDock/Vina) : Predicts binding affinity to targets (e.g., kinases) .
  • QSAR models : Correlate logP (calculated: ~1.8) with membrane permeability .
  • Validation : Compare with in vitro assays (e.g., Caco-2 cell permeability) .

Basic: How to address synthetic impurities via chromatography?

Answer:

  • Common impurities : Unreacted fluorophenyl precursor or pyrrolidine byproducts .
  • Optimization :
    • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
    • TLC : Hexane/ethyl acetate (3:1) for rapid monitoring .

Advanced: How do NOE experiments elucidate spatial arrangement?

Answer:

  • NOESY : Identifies proximity between fluorophenyl and pyrrolidine protons, confirming cis/trans isomerism .
  • Example : A strong NOE between H-2 (pyrrolidine) and H-3’ (fluorophenyl) indicates a folded conformation .

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